molecular formula C7H9N3S B147422 4-Phenylthiosemicarbazide CAS No. 5351-69-9

4-Phenylthiosemicarbazide

Cat. No. B147422
CAS RN: 5351-69-9
M. Wt: 167.23 g/mol
InChI Key: KKIGUVBJOHCXSP-UHFFFAOYSA-N
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Description

4-Phenylthiosemicarbazide (PTSC) is a biologically active heterocyclic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is known by its IUPAC name as 3-amino-1-phenylthiourea .

Synthesis Analysis

The synthesis of 4-phenylthiosemicarbazide derivatives can be achieved through the reaction of benzil with thiosemicarbazide derivatives. The reaction conditions, such as the presence of concentrated HCl or 2M HCl, influence the formation of either open-chain or cyclic condensation products . Additionally, the synthesis of related compounds, such as 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide, has been reported, which shows antibacterial activity and inhibitory action against topoisomerase IV .

Molecular Structure Analysis

Experimental and theoretical studies have been conducted to understand the molecular structure of PTSC. Density Functional Theory (DFT) optimization and conformational analysis have been performed, revealing insights into the stability and reactivity of the molecule. The molecular electrostatic potential (MEP) map of PTSC has been calculated to identify reactive sites .

Chemical Reactions Analysis

The reactivity of PTSC has been explored through its ability to form metallic chelates. Similar to monomeric thiosemicarbazides, PTSC can react with metal ions, although the expected thermal stability of these chelates was not observed . Furthermore, the effect of chlorine substitution on the structure and activity of PTSC has been studied, showing that such modifications can enhance antibacterial activity .

Physical and Chemical Properties Analysis

The photochromic properties of related thiosemicarbazide derivatives have been investigated, demonstrating the ability to change color upon irradiation with light due to structural isomerization . The vibrational spectra of PTSC have been studied using various spectroscopic methods, providing detailed information on the vibrational modes of the molecule . Additionally, the EPR study of gamma-irradiated single crystals of a related compound, 4-phenylsemicarbazide, has contributed to the understanding of the paramagnetic species produced upon irradiation .

Case Studies

Several case studies have highlighted the biological activity of PTSC and its derivatives. Molecular docking studies have confirmed the biological activity of PTSC, suggesting its potential as a ligand for protein interactions . The antibacterial activity of PTSC derivatives against Gram-positive bacteria and their role as topoisomerase IV inhibitors have been documented . Moreover, the antimycobacterial and anticonvulsant activities of PTSC derivatives have been evaluated, with some compounds showing promising results .

Scientific Research Applications

Colorimetric Detection in Environmental Samples

4-Phenylthiosemicarbazide (4-PTSC) is utilized in environmental science for the detection of semicarbazide compounds in environmental samples. A colorimetric method using Prussian Blue Nanoparticles formation ion enables the detection of 4-PTSC as a representative of the semicarbazide family. This method, based on the oxidation of 4-PTSC with Ferric ions, allows rapid and visually observable detection at sub-ppm levels, demonstrating its utility in environmental monitoring (Hatamie et al., 2017).

Agricultural Fungicide Application

4-Phenylthiosemicarbazide and its derivatives have been explored as fungicides in agriculture. Research on their effects on Fusarium wilt in pea and tomato plants shows that they can inhibit the growth of Fusarium oxysporum, a significant agricultural pathogen. However, these compounds can also cause phytotoxic effects, indicating a need for cautious application in agricultural settings (Fuchs et al., 1970).

Crystallography and Chemical Synthesis

In the field of crystallography and chemical synthesis, 4-Phenylthiosemicarbazide is significant. For example, its reaction with phenacylbromide in refluxing ethanol forms 1,3,4-thiadiazine and 2-phenylimino-4-phenyl-2,3-dihydro-1,3-thiazol-3-amine. These reactions are crucial for understanding the molecular structure and synthesis pathways of related compounds (Pfeiffer et al., 2014).

Trace Analysis in Platinum Detection

4-Phenylthiosemicarbazide is utilized in the trace analysis of platinum (IV) in its allied materials. It forms a complex with platinum, facilitating its detection and quantification. This application is particularly relevant in the field of analytical chemistry, where sensitive and selective detection methods for trace elements are crucial (Kabil et al., 1996).

Pharmaceutical Research

In pharmaceutical research, derivatives of 4-Phenylthiosemicarbazide have been investigated for their potential in inhibiting indoleamine 2,3-dioxygenase (IDO), a therapeutic target for anticancer immunotherapy. This indicates the potential of 4-Phenylthiosemicarbazide derivatives in developing new cancer treatments (Serra et al., 2014).

Antimicrobial Applications

4-Phenylthiosemicarbazide derivatives have been synthesized and evaluated for their anti-mycobacterial activity, particularly against Mycobacterium bovis. This research highlights the role of 4-Phenylthiosemicarbazide in the development of new antimicrobial agents (Sardari et al., 2017).

Corrosion Inhibition

4-Phenylthiosemicarbazide derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. This application is significant in the field of materials science, particularly in protecting metal surfaces from corrosive environments (Meng et al., 2017).

Safety And Hazards

When handling 4-Phenylthiosemicarbazide, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

4-Phenylthiosemicarbazide has been used in the synthesis of wide-bandgap Pb-free perovskite solar cells, achieving a record efficiency of over 12.2% . It has also been immobilized into functionalized MCM-41 as a nano catalyst in the synthesis of tetrahydrobenzo [b]pyran and 1,4-dihydropyrano [2,3-c]pyrazole .

properties

IUPAC Name

1-amino-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIGUVBJOHCXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6063808
Record name Hydrazinecarbothioamide, N-phenyl-
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Molecular Weight

167.23 g/mol
Source PubChem
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Product Name

4-Phenylthiosemicarbazide

CAS RN

5351-69-9
Record name 4-Phenylthiosemicarbazide
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Record name N-Phenylthiosemicarbazide
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Record name 4-Phenyl-3-thiosemicarbazide
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Record name 4-Phenyl-3-thiosemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
AK Nandi, S Chaudhuri, SK Mazumdar… - Journal of the Chemical …, 1984 - pubs.rsc.org
The crystal structure of 4-(4-chlorophenyl)thiosemicarbazide has been determined by direct methods. This p-chloro-substituted 4-phenylthiosemicarbazide, with greater antibacterial …
Number of citations: 52 pubs.rsc.org
AA El-Asmy, TY Al-Ansi, RR Amin, M Mounir - Polyhedron, 1990 - Elsevier
The preparation and properties of a series of transition metal complexes M(SPTS)·nH 2 O [where SPTS is the deprotonated form of 1-succinyl bis(4-phenyl-thiosemicarbazide), H 2 SPTS…
Number of citations: 51 www.sciencedirect.com
D Chattopadhyay, T Banerjee, SK Majumdar… - … Section C: Crystal …, 1987 - scripts.iucr.org
… the corresponding lengths in 4- phenylthiosemicarbazide. The C(7)-N(2) and N(2)-- N(3) bonds are considerably shorter than those in 4-phenylthiosemicarbazide and are comparable …
Number of citations: 29 scripts.iucr.org
WD Pfeiffer, D Junghans, AS Saghyan… - Journal of Heterocyclic …, 2014 - Wiley Online Library
… In conclusion, we have reinvestigated the cyclization of 4-phenylthiosemicarbazide and phenacylbromide carried out in refluxing ethanol. This reaction afforded, in accordance to …
Number of citations: 10 onlinelibrary.wiley.com
R Arivazhagan, C Sridevi, A Prakasam - Journal of Molecular Structure, 2021 - Elsevier
… Vibrational, electronic, NMR, reactivity, molecular docking, and structural aspects of 4-phenylthiosemicarbazide were studied in detail using DFT method and the results were also …
Number of citations: 19 www.sciencedirect.com
RP Yaffe, AF Voigt - Journal of the American Chemical Society, 1952 - ACS Publications
… 4-Phenylthiosemicarbazide reacted similarly with ruthenium to give the bright red Ru( SC( NC6H6) NHNH2)+i. Both the thiosemicarbazide and the 4-phenylthiosemicarbazide behaved …
Number of citations: 11 pubs.acs.org
MP Sathisha, S Budagumpi, NV Kulkarni… - European journal of …, 2010 - Elsevier
… 4-Phenylthiosemicarbazide [7] was prepared following the … was treated with 4-phenylthiosemicarbazide in refluxing … , to get (d-glucopyranose)-4-phenylthiosemicarbazide (LH). Cobalt(II)…
Number of citations: 44 www.sciencedirect.com
AA El‐Asmy - Journal of the Chinese Chemical Society, 1988 - Wiley Online Library
The preparation and characterization of a series of new coordination compounds of Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) containing o‐methyl‐ or o‐chlorobenzoyl‐4‐phenyl‐3‐…
Number of citations: 9 onlinelibrary.wiley.com
MJ Arendse, IR Green, KR Koch - … Acta Part A: Molecular and Biomolecular …, 1997 - Elsevier
Platinum(II) complexes of para-substituted 4-phenylthiosemicarbazides, RPhNHCSNHNH 2 (R = H, CH 3 , Br, F and NO 2 ) have been prepared and characterised by infrared and …
Number of citations: 17 www.sciencedirect.com
Y Wattanakanjana, K Mookda, K Muangjeen… - …, 2022 - search.ebscohost.com
… ABSTRACT: Two new mononuclear 4-phenylthiosemicarbazide complexes [Cu(4-PTSC)(… and 4-PTSC = 4-phenylthiosemicarbazide] were synthesized and characterized by infrared …
Number of citations: 2 search.ebscohost.com

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